3-(Prop-2-yn-1-yl)oxolan-2-one
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Overview
Description
3-(Prop-2-yn-1-yl)oxolan-2-one is an organic compound with the molecular formula C7H8O2. It is a derivative of oxolane, featuring a prop-2-yn-1-yl group attached to the third carbon atom of the oxolane ring.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of new butanolide derivatives . Butanolide derivatives are a class of compounds that have a wide range of physiological activities and are used in medical practice .
Mode of Action
The mode of action of 3-(Prop-2-yn-1-yl)oxolan-2-one involves a palladium-catalyzed cross-coupling reaction . This compound reacts with dihaloarenes (dihaloheteroarenes) to produce mixtures of corresponding mono- and bis-coupling products . The variation of the catalytic system can lead to the major production of bis-coupling products .
Biochemical Pathways
The compound’s involvement in the synthesis of new butanolide derivatives suggests it may influence pathways related to the physiological activities of these derivatives .
Result of Action
As a precursor in the synthesis of butanolide derivatives, its action likely contributes to the physiological activities associated with these derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yl)oxolan-2-one typically involves the reaction of oxolane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. This ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
3-(Prop-2-yn-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized as a catalyst in chemical reactions to improve manufacturing processes and product quality.
Comparison with Similar Compounds
Similar Compounds
- 3-(Prop-2-yn-1-yl)dihydrofuran-2(3H)-one
- 5-Methyl-3-(prop-2-yn-1-yl)oxolan-2-one
- 5,5-Dimethyl-3-(prop-2-yn-1-yl)oxolan-2-one
Uniqueness
3-(Prop-2-yn-1-yl)oxolan-2-one is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
3-(Prop-2-yn-1-yl)oxolan-2-one, a compound with a unique molecular structure, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered lactone ring with a prop-2-yn-1-yl substituent. Its chemical formula is C₇H₈O₂, and it has a molecular weight of approximately 128.14 g/mol.
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of butanolide derivatives. These derivatives exhibit various physiological activities, suggesting that the parent compound may also influence similar biochemical pathways.
Target Interactions
The compound has been investigated for its interactions with several biological targets:
- Enzymatic Activity : It may modulate enzyme functions through binding interactions.
- Cellular Pathways : It is involved in pathways associated with cellular proliferation and apoptosis, particularly in cancer research.
Synthesis and Preparation Methods
The synthesis of this compound typically involves the reaction of oxolane derivatives with propargyl bromide in the presence of bases like potassium carbonate. The reactions are conducted in organic solvents such as dimethylformamide (DMF) under elevated temperatures to optimize yield and purity.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. A study highlighted its effectiveness in inducing apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction in treated cells .
Compound | IC50 (µg/mL) | Cell Line | Mechanism |
---|---|---|---|
This compound | 11.60 (24h) | Spodoptera litura | ROS generation, MMP decrease |
JZ (control compound) | Not specified | Spodoptera litura | No significant effect |
Case Studies
A notable case study involved the synthesis of novel pyrethroid insecticides incorporating this compound derivatives. The compounds were evaluated for their photoactivated cytotoxicity, revealing enhanced inhibitory activity under UVA irradiation conditions. The study concluded that these compounds could serve as effective candidates for new insecticides due to their improved bioactivity .
Applications in Medicine and Industry
This compound is not only valuable in academic research but also holds potential applications in:
- Pharmaceutical Development : As a precursor for drugs targeting cancer and other diseases.
- Agricultural Chemistry : In the formulation of effective insecticides.
- Synthetic Chemistry : As an intermediate for synthesizing complex organic molecules.
Properties
IUPAC Name |
3-prop-2-ynyloxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-2-3-6-4-5-9-7(6)8/h1,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGUNWARMKWBPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCOC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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